Yohimbine

adrenergic pharmacology receptor selectivity stereoisomer differentiation

Select Yohimbine (146-48-5) for its pharmacologically unique α2-adrenoceptor subtype selectivity—4-fold for α2C vs α2A and 15-fold vs α2B—which distinguishes it from generic α2-antagonists and stereoisomers like rauwolscine and corynanthine. USP-grade hydrochloride (98.0–102.0%) with strict impurity limits (individual ≤1.0%, total ≤2.0%) ensures reliable analytical method development, system suitability testing, and formulation QC in regulated labs.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 146-48-5
Cat. No. B192690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYohimbine
CAS146-48-5
SynonymsAphrodine Hydrochloride
Aphrodyne
Corynanthine
Corynanthine Tartrate
Hydrochloride, Aphrodine
Hydrochloride, Yohimbine
Pluriviron
Rauhimbine
Rauwolscine
Tartrate, Corynanthine
Yocon
Yohimbin Spiegel
Yohimbine
Yohimbine Houdé
Yohimbine Hydrochloride
Yohimex
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
InChIInChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1
InChIKeyBLGXFZZNTVWLAY-SCYLSFHTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.48e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Yohimbine (CAS 146-48-5): Pharmacological Profile and Procurement Specifications


Yohimbine (CAS 146-48-5) is an indole alkaloid derived from Pausinystalia yohimbe bark, functioning primarily as an α2-adrenergic receptor antagonist . It exhibits high affinity for human α2A, α2B, and α2C adrenoceptor subtypes, with binding affinities (pKi) of 8.2, 8.7, and 9.6, respectively [1]. Unlike generic α2-antagonists, yohimbine demonstrates approximately 4-fold selectivity for α2C versus α2A and 15-fold selectivity versus α2B [2]. As a research compound, it is not FDA-approved for clinical indications and remains unscheduled in the United States [3].

Why Yohimbine Cannot Be Substituted by Its Diastereoisomers Rauwolscine and Corynanthine


Yohimbine and its two diastereoisomers—rauwolscine and corynanthine—differ fundamentally in their α1/α2 adrenoceptor selectivity profiles despite identical molecular formulas. Yohimbine and rauwolscine are approximately 30-fold selective for α2 over α1 adrenoceptors, whereas corynanthine displays inverse selectivity, exhibiting 10-fold higher potency at α1-adrenoceptors than at α2-adrenoceptors [1]. Furthermore, rauwolscine demonstrates greater α2-selectivity than yohimbine, with selectivity ratios (α2/α1) of 45 for yohimbine versus 3 for rauwolscine and 0.03 for corynanthine [2]. These stereochemistry-driven pharmacological differences mean substitution among these isomers will produce qualitatively distinct experimental outcomes and cannot be made without revalidation of assay conditions.

Quantitative Differentiation Evidence: Yohimbine Versus Closest Structural and Pharmacological Analogs


α1/α2 Adrenoceptor Selectivity: Yohimbine vs. Rauwolscine vs. Corynanthine

In anesthetized canine models, yohimbine and rauwolscine demonstrated approximately 30-fold selectivity for α2-adrenoceptors over α1-adrenoceptors. In direct contrast, corynanthine was 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors [1]. In radioligand binding studies, yohimbine exhibited an α2/α1 selectivity ratio of 45, whereas rauwolscine showed a ratio of 3 and corynanthine 0.03 [2]. These stereoisomers are not pharmacologically interchangeable.

adrenergic pharmacology receptor selectivity stereoisomer differentiation

α2-Adrenoceptor Subtype Selectivity: α2C Preference of Yohimbine

Yohimbine is not a non-selective pan-α2 antagonist. Initial studies demonstrate that yohimbine exhibits approximately 4-fold greater selectivity for human α2C-adrenoceptors compared to α2A, and approximately 15-fold greater selectivity compared to α2B subtypes [1]. This subtype preference distinguishes yohimbine from other α2-antagonists that lack measurable α2C bias.

α2C-adrenoceptor subtype selectivity receptor pharmacology

Human Oral Bioavailability: Yohimbine Pharmacokinetic Limitations

Yohimbine exhibits low and highly variable oral bioavailability in humans, with a mean absolute bioavailability of 22.3% (±21.5% SD) following a single 8 mg oral dose compared to 5 mg intravenous dosing [1]. Total plasma clearance following IV administration is 0.728 (±0.256) mL/min, with a terminal half-life of 91.0 (±33.6) minutes [1]. This contrasts with many synthetic α2-antagonists that may offer improved oral pharmacokinetic profiles, though direct comparative human PK data for analogs such as atipamezole remain limited.

pharmacokinetics oral bioavailability CYP2D6 metabolism

Clinical Efficacy in Erectile Dysfunction: Yohimbine vs. Placebo

A systematic review and meta-analysis of seven randomized, placebo-controlled trials demonstrated that yohimbine monotherapy is superior to placebo for erectile dysfunction treatment, with an odds ratio of 3.85 (95% CI: 2.22 to 6.67) [1]. This effect size distinguishes yohimbine from other purported botanical α2-antagonists lacking rigorous placebo-controlled evidence. However, more recent analyses indicate yohimbine monotherapy may not improve sexual function unless combined with other interventions [2].

erectile dysfunction clinical trial meta-analysis

Analytical Specification: USP Monograph Compliance for Yohimbine Hydrochloride

USP-grade yohimbine hydrochloride (CAS 65-19-0) must contain 98.0% to 102.0% C21H26N2O3·HCl calculated on the dried basis, with individual impurities not exceeding 1.0% and total impurities not exceeding 2.0% [1]. Yohimbine injection specifications require 90.0% to 110.0% of labeled yohimbine content [2]. In contrast, many generic α2-antagonist research compounds lack formal pharmacopeial monographs, requiring users to independently validate purity and impurity profiles.

analytical chemistry USP monograph quality control

Research and Industrial Application Scenarios for Yohimbine Based on Quantitative Evidence


α2C-Adrenoceptor Subtype Pharmacology Research

Yohimbine's 4-fold selectivity for α2C over α2A and 15-fold selectivity over α2B [1] makes it a preferred tool compound for studies investigating α2C-specific signaling pathways in central nervous system disorders, stress responses, and anxiety models. Researchers requiring α2-subtype-biased pharmacology should select yohimbine over non-selective α2-antagonists or stereoisomers with different selectivity profiles such as rauwolscine (α2/α1 selectivity ratio = 3) or corynanthine (α1-selective).

Adrenergic Receptor Differentiation Studies Requiring α2-Selective Antagonism

Yohimbine's established α2-selectivity (α2/α1 ratio = 45 in binding assays; ~30-fold in vivo) [2] supports its use as a reference α2-antagonist in pharmacological characterization of novel adrenergic ligands. Its well-defined selectivity profile relative to the α1-selective isomer corynanthine (10-fold α1-preferring) [3] enables clean dissection of α2-mediated versus α1-mediated physiological responses in isolated tissue and whole-animal preparations.

Pharmacokinetic and Drug Metabolism Studies Involving CYP2D6

Yohimbine's low and variable oral bioavailability (22.3% ± 21.5%) [4] and ongoing investigation as a probe substrate for CYP2D6 phenotyping [5] position it as a useful tool in drug metabolism and pharmacokinetic research. Its established IV pharmacokinetic parameters (CL = 0.728 mL/min, t½ = 91 min) [4] provide a well-characterized baseline for studying drug-drug interactions, formulation effects, and genotype-phenotype correlations in human subjects.

Quality Control and Analytical Method Development Using USP Reference Standards

USP-grade yohimbine hydrochloride with defined purity specifications (98.0-102.0%) and impurity limits (individual ≤1.0%, total ≤2.0%) [6] serves as a validated reference material for analytical method development, HPLC system suitability testing, and quality control of yohimbine-containing research formulations. The availability of compendial monographs distinguishes yohimbine from non-pharmacopeial botanical α2-antagonists in regulated laboratory environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yohimbine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.